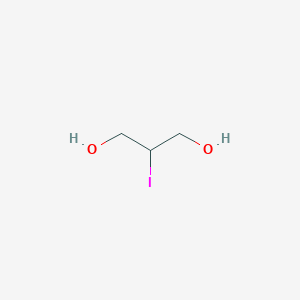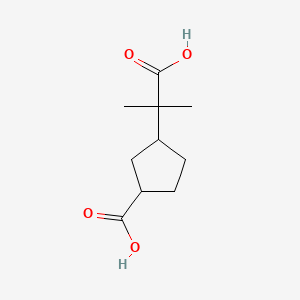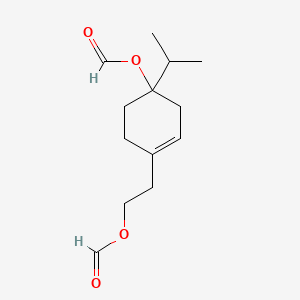
5-((2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and a salicylic acid moiety, making it a subject of interest in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then sulfonated using sulfuric acid to introduce the sulfonyl group.
Next, the sulfonated pyrazole is reacted with 4-sulphophenyl chloride in the presence of a base such as sodium hydroxide to form the intermediate compound. Finally, this intermediate is coupled with salicylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-((2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-((2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties, potentially useful in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-((2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and salicylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic responses.
類似化合物との比較
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares the pyrazole ring structure but lacks the sulfonyl and salicylic acid groups.
Sulfasalazine: Contains a sulfonyl group and a salicylic acid moiety but differs in the overall structure and linkage.
Uniqueness
5-((2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphophenyl)sulphonyl)salicylic acid is unique due to its combination of a pyrazole ring, sulfonyl group, and salicylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
| 6201-75-8 | |
分子式 |
C17H14N2O9S2 |
分子量 |
454.4 g/mol |
IUPAC名 |
2-hydroxy-5-[2-(3-methyl-5-oxo-4H-pyrazol-1-yl)-4-sulfophenyl]sulfonylbenzoic acid |
InChI |
InChI=1S/C17H14N2O9S2/c1-9-6-16(21)19(18-9)13-8-11(30(26,27)28)3-5-15(13)29(24,25)10-2-4-14(20)12(7-10)17(22)23/h2-5,7-8,20H,6H2,1H3,(H,22,23)(H,26,27,28) |
InChIキー |
SQFSKKWFISMBPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)

![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)



